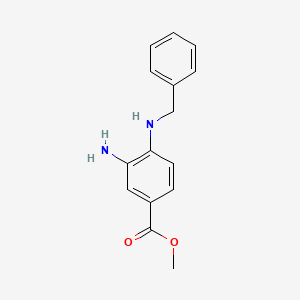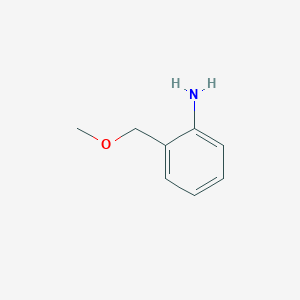
2-(Methoxymethyl)aniline
概要
説明
2-(Methoxymethyl)aniline is a chemical compound used in scientific research for its unique properties. It is an organic compound with the chemical formula C8H11NO and is also known as 2-(Methoxymethyl)phenylamine. This compound is used in various fields, including chemistry, biochemistry, and pharmacology, for its diverse applications.
科学的研究の応用
Synthesis of Tetrahydroquinolines Related to Virantmycin
- 2-(Methoxymethyl)aniline is used in the synthesis of tetrahydroquinolines, which have relevance in antiviral research. It reacts to form N-propargylanilines, which can cyclize to produce various substituted dihydroquinolines, potentially important for antiviral compounds like Virantmycin (Francis, Williamson, & Ward, 2004).
Formation of a Delocalized Iridium Benzylidene
- The compound is involved in the formation of a delocalized iridium benzylidene with azaquinone methide character. This process involves Lewis base directed α,α-dehydrogenation and has implications in catalysis and organometallic chemistry (Zhang, Mueller, & Schley, 2018).
Oxidative Conversion to Azobenzenes
- It is used in oxidative conversions to produce azobenzenes, which are significant in organic synthesis. This process involves reaction kinetics and optimization for efficient production of azobenzenes, important in dyes, medicinals, and perfumery (Manjunatha, Dakshayani, Vaz, & Puttaswamy, 2016).
Polymerization in Water/Pentane Biphasic System
- The compound's polymerization has been studied in water/pentane biphasic systems. This research focuses on the formation of water-soluble oligomers and insoluble polymeric products, which is significant for materials science and engineering (Mazur, 2007).
Synthesis of Optically Active Derivatives
- This compound is utilized in the synthesis of optically active derivatives like 5-substituted-2-pyrrolidinone. These compounds, having atropisomeric structures, are significant in the field of stereochemistry and pharmaceutical research (Fujita et al., 2000).
Fenton-like Oxidation for Hazardous Methoxyanilines
- The compound is involved in Fenton-like oxidation processes for the degradation of hazardous methoxyanilines in wastewater. This has implications for environmental chemistry and pollution control (Chaturvedi & Katoch, 2020).
Characterization as an Ambident Electrophile
- The gas-phase reactivity of the methoxymethyl cation, derived from this compound, has been studied. This research is crucial for understanding its reactivity in various chemical processes (Freitas & O’Hair, 1998).
Electrochemical Polymerization
- Research on the electrochemical polymerization of the compound, especially in the formation of poly(2-methoxyaniline), is significant in the field of conducting polymers and electrochemistry (D'aprano, Leclerc, & Zotti, 1993).
Safety and Hazards
特性
IUPAC Name |
2-(methoxymethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHERWZMAGGWSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30491023 | |
| Record name | 2-(Methoxymethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30491023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62723-78-8 | |
| Record name | 2-(Methoxymethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30491023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methoxymethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
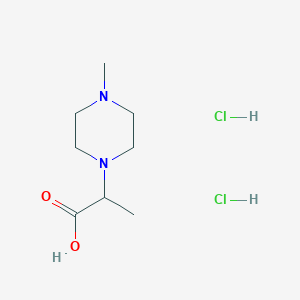
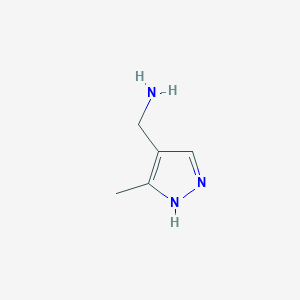
![2-[(3-Methyloxetan-3-yl)methyl]isoindole-1,3-dione](/img/structure/B3022704.png)
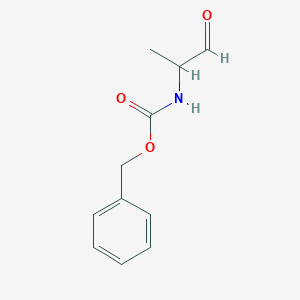
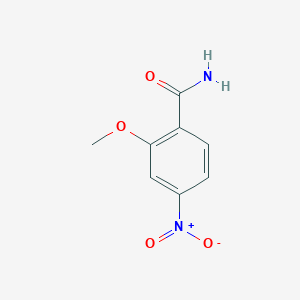


![1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide](/img/structure/B3022712.png)


